4-Aminonicotinic acid is an organic compound characterized by the presence of an amino group at the fourth position of the pyridine ring. Its chemical formula is C₆H₆N₂O₂, and it serves as a significant metabolite within biological systems. This compound is recognized for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in the development of therapeutic agents for cardiovascular and cerebrovascular diseases .
These reactions highlight its versatility as a building block in organic synthesis.
4-Aminonicotinic acid exhibits notable biological activities:
Several methods have been developed for the synthesis of 4-Aminonicotinic acid:
These synthetic routes underscore its importance in organic chemistry and medicinal applications .
4-Aminonicotinic acid finds utility in various fields:
Research on the interactions of 4-Aminonicotinic acid has revealed several important findings:
Several compounds share structural similarities with 4-Aminonicotinic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Structure/Features | Unique Characteristics |
---|---|---|
2-Aminonicotinic Acid | Amino group at position 2 of the pyridine ring | Potential use in different therapeutic areas |
Nicotinic Acid | Carboxylic acid at position 3 | Well-known for its role in nicotine metabolism |
3-Aminopyridine | Amino group at position 3 | Primarily studied for neuropharmacological effects |
4-Aminopyridine | Amino group at position 4 | Used mainly as a potassium channel blocker |
These comparisons illustrate how 4-Aminonicotinic acid stands out due to its specific positioning of functional groups and resultant biological activities.
Irritant